Specific Scientific Field: Polymer Chemistry
Summary of the Application: N,N-Bis(2-hydroxypropyl)aniline is used as a chain extender in the synthesis of polyurethane.
Methods of Application or Experimental Procedures: The synthesis involves taking aniline as a raw material and heating it to a proper temperature rapidly. A calculated amount of propylene oxide is added within a specified time by continuous feeding and meanwhile, the temperature is raised to reaction temperature.
Results or Outcomes: The synthetic process is reasonable, the product quality is high, and the product has excellent reinforcing and catalyzing functions to polyurethane.
Specific Scientific Field: Material Science
Summary of the Application: N,N-Bis(2-hydroxypropyl)aniline is often utilized as a curing agent in the production of adhesives, coatings, and sealants.
Methods of Application or Experimental Procedures: The compound is mixed with other ingredients in a specific ratio to form a mixture.
Results or Outcomes: The resulting product is a cured adhesive, coating, or sealant with improved properties such as enhanced adhesion, increased durability, and resistance to environmental factors.
Specific Scientific Field: Industrial Chemistry
Summary of the Application: N,N-Bis(2-hydroxypropyl)aniline is used as a surfactant, emulsifier, and corrosion inhibitor in various industrial applications.
Methods of Application or Experimental Procedures: The compound is added to the process in a calculated amount to achieve the desired effect. For example, as a surfactant or emulsifier, it helps to reduce surface tension or promote the mixing of immiscible substances.
Results or Outcomes: The use of N,N-Bis(2-hydroxypropyl)aniline in these applications leads to improved process efficiency and product quality.
N,N-Bis(2-hydroxypropyl)aniline is an organic compound with the molecular formula . It consists of an aniline structure where two hydroxypropyl groups are attached to the nitrogen atom. This compound is categorized as a secondary amine and is known for its potential applications in various industrial processes, particularly in the synthesis of polyurethanes and epoxy resins. Due to its structure, it exhibits properties that make it useful as a chain extender in polymer chemistry, enhancing the mechanical properties of the resulting materials .
The synthesis of N,N-bis(2-hydroxypropyl)aniline typically involves the reaction of aniline with propylene oxide under controlled conditions. Key steps include:
This method allows for high-quality yields and is considered efficient for producing derivatives of N,N-bis(2-hydroxypropyl)aniline.
N,N-Bis(2-hydroxypropyl)aniline has several applications:
N,N-Bis(2-hydroxypropyl)aniline shares structural similarities with other compounds that contain hydroxyalkyl or amino groups. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-(2-Hydroxyethyl)aniline | Contains one hydroxyethyl group | Often used as a plasticizer in polymers |
N,N-Diethylamine | Contains two ethyl groups | Used as a solvent and reagent in organic synthesis |
N-(2-Hydroxypropyl)methacrylamide | Contains a methacrylamide group | Utilized in polymerization processes |
N,N-Bis(2-hydroxypropyl)aniline is unique due to its dual hydroxypropyl substitution on the aniline nitrogen, which enhances its reactivity compared to simpler amines or alcohols. This structural feature contributes significantly to its effectiveness as a chain extender in polyurethane synthesis and differentiates it from other related compounds.
The conventional synthesis of N,N-Bis(2-hydroxypropyl)aniline primarily relies on the nucleophilic ring-opening reaction between aniline and propylene oxide under controlled conditions [1] [2]. This alkoxylation process represents the most established industrial method for producing this important alkanolamine compound, which serves as a chain extender in various polymer applications and composite materials [1] [3].
The traditional synthetic approach involves heating aniline to the appropriate temperature followed by the continuous addition of propylene oxide until the reaction reaches completion, typically indicated by a pressure drop to zero [1] [4]. Research has demonstrated that optimal reaction conditions include temperatures of 125°C and pressures of 7 bar, with lithium bromide serving as an effective catalyst [1] [3]. The reaction proceeds through a nucleophilic attack mechanism where the amine nitrogen of aniline attacks the less sterically hindered carbon of the propylene oxide ring, resulting in regioselective formation of the desired hydroxypropyl substituents [2] [5].
Critical parameters affecting the traditional alkoxylation process include temperature control, method of material addition, nitrogen gas injection, and pressure maintenance [1] [3]. These factors significantly influence both reaction efficiency and product purity, as uncontrolled conditions can lead to the formation of undesired side products such as propylene glycol and polypropylene glycol [1] [3]. The reaction benefits from being conducted in the absence of solvent, which reduces environmental impact and simplifies product isolation [1] [2].
Parameter | Optimized Conditions | Alternative Conditions |
---|---|---|
Temperature (°C) | 125 | 80 |
Pressure (bar) | 7 | 4.44 atm |
Catalyst | Lithium Bromide | Lithium Bromide |
Catalyst Loading | 2.2 g per 461.74 g aniline | Catalytic amount |
Reaction Time | Until pressure drop to zero | Variable |
Product Purity | Determined by GC/MS | High |
Side Products | Propylene glycol, polypropylene glycol | Minimal with proper control |
Density functional theory calculations using the B3LYP method with 6-311++G(d,p) basis set have provided insights into the reaction mechanism and thermodynamic properties [2] [5]. These computational studies reveal that the reaction proceeds through favorable energetic pathways, with the major product showing high thermodynamic stability in the presence of lithium bromide catalyst [2] [6].
The development of efficient catalytic systems for regioselective hydroxypropylation represents a crucial advancement in optimizing the synthesis of N,N-Bis(2-hydroxypropyl)aniline [7] [8] [9]. Lithium bromide has emerged as the most effective catalyst for this transformation, functioning as an inexpensive and efficient promoter of epoxide ring-opening reactions under solvent-free conditions [9] [6].
Lithium bromide catalysis operates through a chelation mechanism where the lithium cation coordinates with the epoxide oxygen, activating the ring toward nucleophilic attack while simultaneously directing the regioselectivity of the reaction [9] [10]. This catalytic system exhibits exceptional selectivity, with aromatic amines showing 98-100% selectivity for nucleophilic attack at the benzylic carbon atom of styrene oxide and high regioselectivity for attack at the sterically less hindered carbon in non-styrenoidal alkene oxides [9].
The effectiveness of lithium bromide catalysis extends beyond simple regiocontrol to encompass enhanced reaction rates and improved yields under mild conditions [9] [6]. Research has demonstrated that this catalyst system enables quantitative conversions at temperatures as low as 80°C, significantly lower than many alternative catalytic approaches [6] [5]. The solvent-free nature of this catalytic system provides additional advantages in terms of environmental sustainability and process simplification [9] [2].
Catalyst Type | Mechanism | Selectivity | Operating Temperature (°C) | Advantages |
---|---|---|---|---|
Lithium Bromide | Nucleophilic ring opening | High regioselectivity | 80-125 | Solvent-free, efficient |
Base Catalysts | Deprotonation-nucleophilic attack | Moderate | 60-100 | Mild conditions |
Transition Metal Catalysts | Coordination-activation | Tunable | 25-80 | High control |
Supported Catalysts | Heterogeneous catalysis | Process dependent | 100-150 | Easy separation |
Advanced catalytic systems incorporating transition metal complexes have also been investigated for regioselective hydroxypropylation reactions [7] [11] [12]. These systems offer enhanced control over product distribution through careful ligand design and reaction optimization, though they typically require more complex reaction setups and higher costs compared to lithium bromide catalysis [8] [11].
Process intensification through continuous flow chemistry represents a paradigm shift in the synthesis of N,N-Bis(2-hydroxypropyl)aniline, offering significant advantages over traditional batch processes in terms of safety, efficiency, and product quality [13] [14] [15]. Microreactor technology enables the alkoxylation reaction to be conducted with enhanced heat and mass transfer characteristics, improved temperature control, and reduced accumulation of hazardous intermediates [13] [14].
Microreactor systems designed for alkoxylation reactions typically feature multiple microchannels with cross-sectional equivalent diameters ranging from 0.001 to 10 millimeters, with optimal performance achieved in the 0.05 to 5 millimeter range [13] [14]. These systems can achieve specific surface areas of 10^4 to 10^6 square meters per cubic meter, enabling highly efficient heat exchange and temperature control during the strongly exothermic alkoxylation process [13].
The continuous flow approach offers residence times ranging from 0.1 to 20 minutes, with optimal conditions typically achieved between 0.5 and 10 minutes [13] [14]. This precise control over reaction time, combined with enhanced mixing and heat transfer, results in products with narrow distribution profiles and epoxide substrate concentrations below 1 parts per million without requiring additional vacuum distillation treatment [13].
Parameter | Microreactor Systems | Continuous Flow Benefits |
---|---|---|
Reactor Type | Microchannel reactor | Plug flow reactor |
Channel Diameter (mm) | 0.001-10 | 0.05-5 (optimal) |
Residence Time (min) | 0.1-20 | 0.5-10 (optimal) |
Temperature Range (°C) | 20-190 | 80-180 (preferred) |
Pressure Range (MPa) | 0.1-4 | 0.4-2 (preferred) |
Heat Transfer Coefficient | 10-50x conventional | Superior heat removal |
Mass Transfer Enhancement | 10-1000x conventional | Enhanced micromixing |
Safety Benefits | Reduced inventory of hazardous materials | Better process control |
Industrial implementation of continuous flow systems for alkoxylation typically employs series arrangements of 4-10 microreactor units, each equipped with independent temperature control and heat exchange capabilities [13] [14]. This modular approach allows for precise control of reaction progression and enables the production of higher molecular weight products through circulation strategies [13] [16].
The enhanced safety profile of continuous flow systems stems from the dramatically reduced inventory of reactive materials present in the system at any given time, coupled with superior process control capabilities that enable rapid response to changing conditions [13] [15] [17]. These systems also offer improved scalability and reduced capital investment compared to traditional large-scale batch reactors [16] [15].
The purification of N,N-Bis(2-hydroxypropyl)aniline requires sophisticated separation techniques due to the compound's chemical properties and the potential presence of various impurities from the alkoxylation process [1] [3] [18]. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with ethyl acetate and petroleum ether solvent systems to achieve effective separation of the desired product from reaction byproducts [1] [19].
Gas chromatography-mass spectrometry serves as the principal analytical method for both reaction monitoring and final product characterization [1] [3] [20]. This technique enables the identification and quantification of propoxylation products, including the main product and any oligomeric species that may form during the reaction [1] [20]. Real-time analysis capabilities allow for continuous monitoring of reaction progress and automated feedback control of process parameters [20].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of N,N-Bis(2-hydroxypropyl)aniline through both proton and carbon-13 analysis [1] [3] [21]. The proton nuclear magnetic resonance spectrum typically shows characteristic signals for the aromatic protons, the hydroxypropyl methyl groups, and the methylene and methine protons of the propyl chains [22] [21]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments and can provide quantitative information about substitution patterns [1] [21].
Method | Application | Typical Conditions | Detection Limit/Precision |
---|---|---|---|
Column Chromatography | Separation of products | Silica gel, ethyl acetate/petroleum ether | mg scale separation |
Vacuum Distillation | Removal of volatile impurities | 0.13 mbar, temperature controlled | High purity achievable |
Crystallization | Purification via derivatives | Oxalic acid derivative formation | Recrystallization dependent |
GC-MS Analysis | Quantitative analysis | Electron impact ionization | ppm level detection |
NMR Spectroscopy | 1H and 13C structure confirmation | CDCl3 or DMSO-d6 solvent | ±0.01 ppm accuracy |
IR Spectroscopy | Functional group identification | KBr pellet or neat sample | Functional group specific |
Elemental Analysis | Composition verification | CHN analyzer | ±0.3% accuracy |
Infrared spectroscopy provides valuable information about functional group presence and purity, with characteristic absorptions for the tertiary amine nitrogen-carbon bonds appearing in the 1200 to combined with 1350 wavenumber region, along with hydroxyl group stretching vibrations and aromatic carbon-carbon stretching modes [22] [23]. These spectroscopic signatures serve as fingerprints for product identification and quality assessment [22].
Process analytical technology implementation enables real-time monitoring of critical quality attributes throughout the synthesis and purification processes [24]. Advanced analytical systems can provide continuous feedback on reaction progress, product formation, and impurity levels, enabling dynamic optimization of process conditions [24] [20]. This approach significantly enhances both product quality and process efficiency while reducing waste and energy consumption [24].
Corrosive;Irritant